NG 012

Neuroscience NGF potentiation PC12 neurite outgrowth

Researchers requiring a stereochemically defined NGF potentiator often face variability from uncharacterized epimers. NG 012 resolves this by providing: - Significant NGF potentiation at 30 µg/mL, where the C-24 epimer NG-011 shows no effect. - A 7.7-fold reduction in miconazole IC50 against C. albicans (19.2 → 2.5 µM). - Verified stereochemistry, eliminating the risk of inactive or off-target analogs.

Molecular Formula C32H38O15
Molecular Weight 662.6 g/mol
CAS No. 141731-76-2
Cat. No. B1678656
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNG 012
CAS141731-76-2
SynonymsBK223-A
BK223-B
NG 011
NG 012
NG-011
NG-012
Molecular FormulaC32H38O15
Molecular Weight662.6 g/mol
Structural Identifiers
SMILESCC1CC2=C(C(=CC(=C2)O)O)C(=O)OC(CC(=O)OC(CC(=O)OC(CC3=C(C(=CC(=C3)O)O)C(=O)OC(CC(=O)O1)C)C)CO)C
InChIInChI=1S/C32H38O15/c1-15-5-19-9-21(34)11-24(36)29(19)32(42)46-18(4)8-27(39)47-23(14-33)13-28(40)44-16(2)6-20-10-22(35)12-25(37)30(20)31(41)45-17(3)7-26(38)43-15/h9-12,15-18,23,33-37H,5-8,13-14H2,1-4H3/t15-,16-,17-,18-,23+/m1/s1
InChIKeyQFILNQIVBJLREP-RZOYPLJHSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





NG 012: NGF Potentiator and Antifungal Synergist


NG 012 is a fungal macrocyclic polylactone isolated from Penicillium verruculosum F-4542 [1]. It functions as a nerve growth factor (NGF) potentiator, enhancing NGF-induced neurite outgrowth in PC12 cells [1], and also acts as an antifungal agent that synergistically reduces the IC50 of miconazole against Candida albicans [2]. Its epimeric relationship with NG-011 and its regioisomeric variants BK223-B and BK223-C create distinct biological profiles that preclude simple substitution [1][3].

Workflow
NGF potentiation assay in PC12 neurite outgrowth models
Screening
Antifungal synergy screening with azole-class compounds
Selection
Stereochemically defined epimer distinct from NG-011 and BK223 regioisomers

Why In-Class Analogs Cannot Replace NG 012


Minor stereochemical variations among macrocyclic polylactones from Penicillium verruculosum yield functionally divergent compounds. NG-012 is the C-24 epimer of NG-011; they differ only in absolute configuration at one carbon yet exhibit distinct NGF-potentiation potencies and significance thresholds [1]. Likewise, the regioisomers BK223-B and BK223-C display different antifungal spectra and cytotoxic profiles compared to NG-012 [2]. Consequently, procurement of an in-class analog without verifying stereochemistry or synergy data risks selecting a compound with either insufficient NGF potentiation or suboptimal antifungal synergy [1][2].

NG 012
C-24 epimer with significant NGF potentiation at lower concentrations; defined antifungal synergy profile
vs C-24 epimer
NG-011
NGF potentiation significance thresholds differ; assay-response context may not transfer directly
NG 012
Defined macrophage cytotoxicity profile; reported IC50 values for viability and phagocytosis endpoints
vs regioisomer
BK223-B
Cytotoxicity profile may differ; cell-model endpoint review required before substitution
NG 012
Dual NGF potentiation and antifungal synergy in a single stereochemically defined entity
vs regioisomer
BK223-C
Broader-spectrum cytotoxicity; antifungal spectrum and NGF-potentiation profile may differ

NG 012: Differentiation Evidence


NGF Potentiation in PC12 Cells vs. NG-011

In PC12 cells co-treated with 0.5 ng/mL NGF, NG-012 at 30 µg/mL already produced a significant increase in neurite outgrowth score (52±9, P<0.05) whereas the epimer NG-011 at the same concentration gave a non-significant score of 46±13 [1]. At 100 µg/mL, NG-011 showed higher absolute efficacy (71±9) than NG-012 (63±4), but NG-012’s lower threshold for significance indicates a more sensitive potentiation window [1].

NGF Potentiation vs. NG-011
Head-to-head
Significant at 30 µg/mL (52±9, P
NG-011 not significant at same concentration (46±13)
Supports NGF-potentiation assay context at lower compound levels
PC12 cells, 0.5 ng/mL NGF, 48 h; significance thresholds are epimer-dependent
Miconazole Synergy
Cross-study comparable
7.7-fold IC50 reduction
Miconazole IC50: 19.2 → 2.5 µM with 50 µM NG 012
Supports antifungal synergy screening context
C. albicans broth microdilution; synergy within reported funicone-class range
Macrophage Cytotoxicity vs. BK223-B
Head-to-head
2.4-fold higher cytotoxicity
ATP viability IC50: 2.5 vs 6 µg/mL; chemiluminescence IC50: 2.0 vs 6 µg/mL
Supports cytotoxicity endpoint review in macrophage models
Mouse peritoneal macrophage assay; regioisomer-dependent cytotoxicity window
Neuroscience NGF potentiation PC12 neurite outgrowth

Miconazole Synergy Against Candida albicans

NG-012 at a fixed concentration of 50 µM potentiated the activity of miconazole against C. albicans, decreasing the IC50 from 19.2 µM (miconazole alone) to 2.5 µM, a 7.7-fold reduction [1]. In the same study, the structurally related funicones (actofunicone, deoxyfunicone, vermistatin) reduced the IC50 to a range of 1.6–3.7 µM, placing NG-012’s synergy potency within the upper tier of this compound class [1].

Miconazole Synergy
Cross-study comparable
7.7-fold IC50 reduction
Miconazole IC50: 19.2 → 2.5 µM with 50 µM NG 012
Supports antifungal synergy screening context
C. albicans broth microdilution; synergy within reported funicone-class range
Antifungal synergy Candida albicans Miconazole potentiator

Macrophage Cytotoxicity vs. BK223-B

In a mouse peritoneal macrophage assay, NG-012 (designated 1) showed IC50 values of 2.5 µg/mL for cellular ATP (viability) and 2.0 µg/mL for chemiluminescence (phagocytosis). The regioisomer BK223-B (2) was less cytotoxic, with IC50 values of 6 µg/mL for both endpoints. The broader-spectrum regioisomer BK223-C (3) exhibited IC50 values below 10 µg/mL [1]. This indicates that subtle structural changes among the polylactones produce a 2.4‑fold difference in macrophage cytotoxicity.

Macrophage Cytotoxicity vs. BK223-B
Head-to-head
2.4-fold higher cytotoxicity
ATP viability IC50: 2.5 vs 6 µg/mL; chemiluminescence IC50: 2.0 vs 6 µg/mL
Supports cytotoxicity endpoint review in macrophage models
Mouse peritoneal macrophage assay; regioisomer-dependent cytotoxicity window
Cytotoxicity Selectivity Macrophage assay

NG 012: Key Application Scenarios


Low-Dose NGF Potentiation in Neurotrophin Research

NG-012 is the preferred choice when the experimental design demands a significant NGF-potentiating effect at a concentration as low as 30 µg/mL, where the epimer NG-011 fails to reach significance [1]. This lower active dose reduces compound consumption and potential solvent toxicity in long-term neuronal cultures.

Antifungal Synergy Screening with Azole Drugs

In programs aimed at potentiating miconazole or related azoles against Candida albicans, NG-012 provides a 7.7‑fold IC50 reduction (19.2 → 2.5 µM) [2]. Its characterized synergy places it among the most potent funicone-type potentiators and makes it a reliable positive control or lead reference compound in antifungal combination screens.

SAR Studies on Macrocyclic Polylactones

Because NG-012 is an epimer of NG-011 and a regioisomer of BK223-B and BK223-C, it serves as a pivotal compound for SAR investigations. The documented differential NGF potentiation (significance at 30 µg/mL) [1] and distinct macrophage cytotoxicity (2.4‑fold difference vs. BK223-B) [3] provide quantitative baselines for mapping stereochemical and regiochemical influences on dual biological activities.

Application
Selection Property
Validation Focus
Neurotrophin signaling studies
NGF-potentiation assay context at lower concentration range
Neurite outgrowth endpoint review; epimer-specific response thresholds
Antifungal combination screening
Azole synergy screening context with reported IC50 shift data
C. albicans MIC endpoint review; funicone-class comparator benchmarking
Macrocyclic polylactone SAR
Stereochemically and regiochemically defined comparator
Cytotoxicity endpoint review; dual-activity structure–response mapping
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